Idraparinux

Description

Properties

Key on ui mechanism of action |

Idraparinux sodium is a novel long-acting synthetic highly potent synthetic and specific indirect inhibitor of coagulation factor Xa, injectable subcutaneously. |

|---|---|

CAS No. |

162610-17-5 |

Molecular Formula |

C38H64NaO49S7 |

Molecular Weight |

1552.3 g/mol |

IUPAC Name |

nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate |

InChI |

InChI=1S/C38H64O49S7.Na/c1-64-15-12(9-72-88(43,44)45)76-35(27(68-5)18(15)65-2)80-21-19(66-3)28(69-6)37(82-25(21)32(39)40)79-17-14(11-74-90(49,50)51)77-38(31(87-94(61,62)63)24(17)85-92(55,56)57)81-22-20(67-4)29(70-7)36(83-26(22)33(41)42)78-16-13(10-73-89(46,47)48)75-34(71-8)30(86-93(58,59)60)23(16)84-91(52,53)54;/h12-31,34-38H,9-11H2,1-8H3,(H,39,40)(H,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31-,34+,35-,36-,37-,38-;/m1./s1 |

InChI Key |

LRWRCXOPMFQZNL-QIEZGXCVSA-N |

SMILES |

COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OS(=O)(=O)O)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H](O[C@H]4C(=O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na] |

Canonical SMILES |

COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na] |

Appearance |

Solid powder |

Pictograms |

Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

idraparinux idraparinux sodium ORG 34006 ORG-34006 SANORG 34006 SANORG-34006 SR 34006 SR-34006 SR34006 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Idraparinux on Factor Xa

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idraparinux is a synthetic, hypermethylated pentasaccharide that functions as a potent and specific indirect inhibitor of Factor Xa (FXa). Its anticoagulant effect is mediated through high-affinity binding to antithrombin (AT), a natural anticoagulant protein. This binding induces a conformational change in antithrombin, accelerating the rate at which it inhibits Factor Xa, a critical enzyme in the blood coagulation cascade. This document provides a detailed technical overview of the mechanism of action of this compound, including its binding kinetics with antithrombin, the subsequent inhibition of Factor Xa, and the experimental methodologies used to characterize these interactions.

Core Mechanism of Action: Indirect Inhibition of Factor Xa

This compound, a derivative of fondaparinux, does not directly inhibit Factor Xa. Instead, it acts as a catalyst by binding to antithrombin, leading to a significant enhancement of antithrombin's natural inhibitory activity against Factor Xa.[1][2][3] The primary steps in its mechanism of action are:

-

High-Affinity Binding to Antithrombin: this compound binds with high affinity and specificity to a specific pentasaccharide-binding site on the antithrombin molecule.[1][2] This interaction is characterized by a low nanomolar dissociation constant (Kd), indicating a very stable complex.

-

Conformational Change in Antithrombin: The binding of this compound induces a critical conformational change in the reactive center loop of antithrombin. This structural alteration makes the reactive site of antithrombin more accessible and reactive towards Factor Xa.

-

Accelerated Inhibition of Factor Xa: The this compound-activated antithrombin then rapidly and irreversibly inhibits Factor Xa by forming a stable ternary complex. This inhibition prevents Factor Xa from converting prothrombin to thrombin, thereby blocking the final common pathway of the coagulation cascade.

-

Dissociation and Catalytic Reuse: Following the formation of the covalent complex between antithrombin and Factor Xa, this compound dissociates from the complex and can bind to another antithrombin molecule, acting in a catalytic manner.

dot

Quantitative Data on this compound-Antithrombin Interaction

The interaction between this compound and antithrombin has been characterized using various biophysical techniques. The key quantitative parameter is the dissociation constant (Kd), which reflects the affinity of the binding.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 1.4 ± 0.3 nM | Not specified in source | [1] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques. Below are detailed methodologies for these assays.

Chromogenic Anti-Factor Xa Assay

This is the most common method for determining the activity of this compound in plasma. The assay measures the residual Factor Xa activity after incubation with the this compound-antithrombin complex.

Principle:

This compound in a plasma sample binds to and activates antithrombin. A known amount of Factor Xa is added, and the activated antithrombin neutralizes a portion of it. The remaining Factor Xa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the this compound concentration.

Detailed Protocol:

-

Sample Preparation: Platelet-poor plasma is prepared from citrated whole blood by centrifugation.

-

Reagents:

-

Tris buffer (pH 8.4)

-

Bovine Factor Xa solution

-

Human antithrombin solution (if not relying on endogenous levels)

-

Chromogenic substrate specific for Factor Xa (e.g., S-2222)

-

Stopping solution (e.g., 2% citric acid or 20% acetic acid)

-

-

Assay Procedure: a. Pre-warm all reagents and plasma samples to 37°C. b. In a microplate well, add a specific volume of plasma sample or calibrator. c. Add a defined volume of antithrombin solution (if required) and incubate for a short period (e.g., 1-2 minutes) at 37°C. d. Add a known excess of Factor Xa solution and incubate for a precise time (e.g., 30-60 seconds) at 37°C to allow for inhibition. e. Add the chromogenic substrate solution to initiate the color development reaction. f. After a fixed incubation time (e.g., 2-5 minutes), add the stopping solution to terminate the reaction. g. Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: A standard curve is generated by plotting the absorbance values of known concentrations of this compound against their concentrations. The concentration of this compound in the unknown samples is then determined from this standard curve.

dot

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It can be used to determine the kinetics (kon and koff) and affinity (Kd) of the this compound-antithrombin interaction.

Principle:

One of the interacting molecules (the ligand, e.g., antithrombin) is immobilized on a sensor chip. The other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmon resonance. This change is proportional to the mass of the bound analyte.

Detailed Protocol (Hypothetical for this compound):

-

Sensor Chip Preparation:

-

A carboxymethylated dextran sensor chip (e.g., CM5) is typically used.

-

The surface is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Human antithrombin is immobilized on the activated surface via amine coupling at a concentration that yields an appropriate density for kinetic analysis.

-

Remaining active sites on the surface are deactivated with ethanolamine.

-

-

Binding Analysis:

-

A running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) is continuously flowed over the sensor surface to establish a stable baseline.

-

A series of concentrations of this compound are injected over the surface at a constant flow rate.

-

The association phase is monitored in real-time as an increase in the SPR signal (response units).

-

After the injection, running buffer is flowed over the surface to monitor the dissociation phase.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) using specialized software.

-

This analysis yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It can be used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the this compound-antithrombin interaction.

Principle:

A solution of one molecule (the ligand, e.g., this compound) is titrated into a solution of the other molecule (the macromolecule, e.g., antithrombin) in a sample cell. The heat change upon binding is measured. As the macromolecule becomes saturated with the ligand, the heat change per injection diminishes.

Detailed Protocol (Hypothetical for this compound):

-

Sample Preparation:

-

Human antithrombin and this compound are extensively dialyzed against the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize heats of dilution.

-

The concentrations of both solutions are accurately determined.

-

-

ITC Experiment:

-

The sample cell is filled with the antithrombin solution (e.g., 10-50 µM).

-

The injection syringe is filled with the this compound solution (e.g., 100-500 µM).

-

A series of small injections of this compound are made into the antithrombin solution at a constant temperature.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of this compound to antithrombin.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, and ΔH.

-

The change in entropy (ΔS) is calculated from the Gibbs free energy equation (ΔG = -RTln(1/Kd) = ΔH - TΔS).

-

dot

Conclusion

This compound exerts its anticoagulant effect through a well-defined, indirect mechanism of Factor Xa inhibition. Its high affinity for antithrombin leads to a potentiation of the natural anticoagulant pathway. The quantitative characterization of this interaction, through techniques such as chromogenic assays, SPR, and ITC, is crucial for understanding its pharmacological profile and for the development of novel anticoagulants. While the precise kinetic and inhibitory constants for this compound are not widely published, the available data robustly support its mechanism as a potent and specific indirect Factor Xa inhibitor. Further research to fully elucidate these parameters would be beneficial for a more complete understanding of its molecular pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of this compound and idrabiotaparinux for anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics of this compound, a long-acting indirect factor Xa inhibitor: population pharmacokinetic analysis from Phase III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Synthesis of Idraparinux

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idraparinux is a synthetic pentasaccharide that functions as a selective, indirect inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. Its anticoagulant properties stem from its high-affinity binding to antithrombin III (ATIII), which potentiates the neutralization of Factor Xa. Structurally, this compound is a fully O-sulfated and O-methylated derivative of the natural pentasaccharide sequence of heparin that binds to ATIII. This modification results in a significantly longer plasma half-life compared to its predecessor, fondaparinux, allowing for once-weekly subcutaneous administration. This guide provides a detailed overview of the chemical structure of this compound and delves into the intricate methodologies developed for its chemical synthesis.

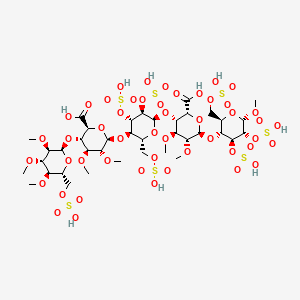

Chemical Structure of this compound

This compound is a complex oligosaccharide with a well-defined chemical structure. It is a methyl glycoside of a pentasaccharide, characterized by extensive O-sulfation and O-methylation.

Structural Details

| Property | Value |

| IUPAC Name | Methyl O-(2,3,4-tri-O-methyl-6-O-sulfo-α-D-glucopyranosyl)-(1→4)-O-(2,3-di-O-methyl-β-D-glucopyranuronosyl)-(1→4)-O-(2,3,6-tri-O-sulfo-α-D-glucopyranosyl)-(1→4)-O-(2,3-di-O-methyl-α-L-idopyranuronosyl)-(1→4)-2,3,6-tri-O-sulfo-α-D-glucopyranoside |

| Molecular Formula | C38H55Na9O49S7 |

| Molecular Weight | 1727.14 g/mol |

| CAS Number | 162610-17-5 |

The pentasaccharide backbone consists of five monosaccharide units linked in a specific sequence. The extensive sulfation and methylation contribute to its high affinity for ATIII and its pharmacokinetic profile.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a challenging endeavor due to its structural complexity, including the presence of multiple stereocenters, the need for regioselective modifications, and the introduction of numerous sulfate and methyl groups. Several synthetic strategies have been developed, primarily focusing on the assembly of monosaccharide or disaccharide building blocks into the final pentasaccharide.

Key Synthetic Strategies

Several distinct strategies have been reported for the total synthesis of this compound, each with its own advantages and challenges:

-

Convergent [3+2] Glycosidation Strategy: This approach involves the synthesis of a trisaccharide acceptor and a disaccharide donor, which are then coupled to form the pentasaccharide backbone.[1] This method allows for the late-stage introduction of key functionalities and can be more efficient than a linear synthesis.

-

Convergent [2+3] Block Synthesis: Similar to the [3+2] strategy, this method utilizes a disaccharide donor and a trisaccharide acceptor for the key coupling reaction.[2]

-

Efficient Modular One-Pot Synthesis: This innovative approach streamlines the synthesis by performing multiple glycosylation reactions in a single reaction vessel, avoiding the need for isolation and purification of intermediates.[3] This strategy significantly reduces the number of steps and improves overall efficiency.

Experimental Protocols

Below are generalized experimental protocols for key stages in the synthesis of this compound, based on reported methodologies. Specific details may vary between different published procedures.

1. Synthesis of Monosaccharide and Disaccharide Building Blocks:

The synthesis of this compound begins with the preparation of appropriately protected monosaccharide and disaccharide building blocks. These building blocks are designed to have the correct stereochemistry and orthogonal protecting groups to allow for selective deprotection and functionalization at later stages. Common starting materials include D-glucose and L-idose derivatives.

Example Protocol: Synthesis of a Disaccharide Donor

-

Glycosylation: A protected monosaccharide donor (e.g., a glycosyl trichloroacetimidate) is reacted with a protected monosaccharide acceptor in the presence of a promoter such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to form the disaccharide. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures.

-

Deprotection and Functional Group Manipulation: Specific protecting groups are removed to allow for the introduction of other functional groups. For instance, a silyl protecting group can be removed using a fluoride source like tetra-n-butylammonium fluoride (TBAF).

-

Oxidation: Primary alcohol groups are oxidized to carboxylic acids to form uronic acid residues, a key component of this compound. This can be achieved using reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a co-oxidant.

-

Activation: The anomeric position of the disaccharide is activated for the subsequent glycosylation reaction. This can involve the formation of a thioglycoside or a glycosyl phosphate.

2. Assembly of the Pentasaccharide Backbone:

The protected building blocks are assembled in a stepwise or convergent manner to form the pentasaccharide chain.

Example Protocol: [3+2] Convergent Glycosylation

-

A solution of the trisaccharide acceptor and the disaccharide donor in an anhydrous solvent is treated with a glycosylation promoter (e.g., N-iodosuccinimide (NIS) and triflic acid) at low temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

The reaction mixture is quenched, and the protected pentasaccharide is purified by column chromatography.

3. Global Deprotection and Sulfation:

Once the pentasaccharide backbone is assembled, all protecting groups are removed, followed by the introduction of sulfate groups at specific positions.

Example Protocol: Deprotection and Sulfation

-

Deprotection: The protected pentasaccharide is subjected to a series of deprotection steps to remove all protecting groups. This may involve hydrogenolysis to remove benzyl ethers and saponification to remove ester groups.

-

Sulfation: The deprotected pentasaccharide is treated with a sulfating agent, such as a sulfur trioxide-amine complex (e.g., SO3·pyridine or SO3·trimethylamine), in a suitable solvent like dimethylformamide (DMF) to install the sulfate groups.

-

Purification: The fully sulfated this compound is then purified to remove excess sulfating agent and other impurities.

Purification of this compound Sodium

The final purification of this compound sodium is crucial to ensure high purity for pharmaceutical use. A patented method involves a multi-step chromatographic process.

Purification Protocol:

-

Ion Exchange Chromatography: A solution of crude this compound sodium is passed through a sodium ion exchange resin column.

-

Gel Chromatography: The eluate from the ion exchange column is then subjected to gel chromatography to separate the product based on size.

-

Precipitation: The purified this compound sodium is precipitated from the solution, collected, and dried.

Quantitative Data

The overall yields for the total synthesis of this compound are typically low due to the large number of steps involved. However, optimization of synthetic routes has led to improvements.

| Synthetic Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield | Reference |

| [DEF+GH] Route | 23 | 1.7% | [4] |

| Convergent [3+2] Strategy | 31 | Not explicitly stated, but building blocks synthesized in "good to excellent yields" | [1] |

| Modular One-Pot Synthesis | Shorter than traditional methods | Improved yields over stepwise approaches | [3] |

Characterization of this compound and its synthetic intermediates is typically performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

NMR Spectroscopy: 1H and 13C NMR are used to confirm the structure and stereochemistry of the saccharide units and the positions of methyl and sulfate groups.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the final product and its intermediates.

Synthesis Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the chemical synthesis of this compound and the logical relationship of the key synthetic strategies.

Conclusion

The chemical synthesis of this compound is a testament to the advancements in modern carbohydrate chemistry. The development of convergent and one-pot synthetic strategies has made the production of this complex molecule more feasible. A thorough understanding of its chemical structure and the intricacies of its synthesis is essential for researchers and professionals involved in the development of novel anticoagulant therapies. The detailed methodologies and purification protocols are critical for ensuring the production of high-purity this compound for clinical and research purposes. Further research in this area may focus on improving the efficiency and scalability of the synthesis to make this important therapeutic agent more accessible.

References

- 1. EP3201210A2 - Method of purifying this compound sodium - Google Patents [patents.google.com]

- 2. Item - Application of the EF and GH Fragments to the Synthesis of this compound - figshare - Figshare [figshare.com]

- 3. Synthesis of Anticoagulant this compound and Development of New Glycosylation Methods [dr.iiserpune.ac.in:8080]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

The Rise and Fall of a Long-Acting Anticoagulant: A Technical Guide to the Discovery and Development of Idraparinux

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idraparinux, a synthetic pentasaccharide, emerged from the optimization of the anticoagulant fondaparinux with the goal of creating a long-acting inhibitor of Factor Xa for simplified, once-weekly dosing. Developed through a joint program between Sanofi-Aventis and Organon, its journey through extensive preclinical and clinical evaluation ultimately led to the cessation of its development due to an unfavorable bleeding profile. This technical guide provides an in-depth chronicle of the discovery, preclinical and clinical development, and eventual discontinuation of this compound, offering valuable insights for researchers and professionals in the field of anticoagulant drug development. The subsequent development of its reversible successor, idrabiotaparinux, is also briefly discussed.

Discovery and Rationale

The development of this compound was a direct evolution from the first-in-class synthetic Factor Xa inhibitor, fondaparinux.[1][2] Fondaparinux, a synthetic analogue of the antithrombin-binding pentasaccharide sequence of heparin, demonstrated the feasibility of selective Factor Xa inhibition for antithrombotic therapy.[2] However, its relatively short half-life necessitated daily administration. The primary goal in the development of this compound was to create a long-acting analogue that would allow for once-weekly subcutaneous administration, thereby improving patient convenience and compliance.[1][3]

This was achieved through the chemical modification of the fondaparinux structure, specifically through methylation, resulting in a hypermethylated derivative.[2] This structural change increased the molecule's affinity for antithrombin and significantly prolonged its plasma half-life.[4] this compound sodium, with the laboratory codes SANORG 34006 and SR 34006, thus entered preclinical development as a promising candidate for a simplified anticoagulant regimen.[3]

Mechanism of Action

This compound exerts its anticoagulant effect through an indirect inhibition of Factor Xa. The core of its mechanism lies in its high-affinity binding to antithrombin (AT), a natural inhibitor of several coagulation proteases.[5][6] This binding is highly specific and potent. Upon binding to this compound, antithrombin undergoes a conformational change that markedly accelerates its inhibition of Factor Xa.[1] By neutralizing Factor Xa, this compound effectively blocks the conversion of prothrombin to thrombin, a critical step in the coagulation cascade. This, in turn, prevents the formation of fibrin clots.[2]

Preclinical Pharmacology

In Vitro Studies

This compound demonstrated potent and selective anti-Factor Xa activity in various in vitro assays.

Experimental Protocol: Chromogenic Anti-Factor Xa Assay (General Protocol)

A chromogenic anti-Factor Xa assay is a standard method to determine the activity of Factor Xa inhibitors. While the specific protocol used for this compound in its early development is not publicly detailed, a general procedure is as follows:

-

Sample Preparation: Citrated platelet-poor plasma from test subjects is used.

-

Reagent Incubation: A known excess of Factor Xa and a chromogenic substrate specific for Factor Xa are added to the plasma sample.

-

Inhibition: this compound in the plasma binds to antithrombin, and this complex neutralizes a portion of the added Factor Xa.

-

Colorimetric Measurement: The remaining, uninhibited Factor Xa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline). The intensity of the color is measured spectrophotometrically at 405 nm.

-

Quantification: The concentration of this compound is inversely proportional to the color intensity and is determined by comparing the absorbance to a standard curve prepared with known concentrations of the drug.

In Vivo Studies

Preclinical evaluation in animal models of thrombosis confirmed the antithrombotic efficacy of this compound.

Experimental Protocol: Rat Venous Thrombosis Model (General Protocol)

Various models of venous thrombosis in rats are used to assess the efficacy of antithrombotic agents. A common method involves inducing stasis and/or endothelial injury in the vena cava.

-

Animal Preparation: Male Wistar rats are anesthetized.

-

Surgical Procedure: A laparotomy is performed to expose the inferior vena cava.

-

Thrombus Induction: Thrombosis can be induced by methods such as:

-

Ligation: Complete or partial ligation of the vena cava to induce stasis.

-

Endothelial Injury: Application of a thrombogenic agent (e.g., ferric chloride) to the external surface of the vein or mechanical injury to the endothelium.

-

-

Drug Administration: this compound is administered subcutaneously at various doses prior to or after the induction of thrombosis.

-

Thrombus Evaluation: After a set period, the thrombosed venous segment is excised, and the thrombus is isolated and weighed. The reduction in thrombus weight in treated animals compared to a control group indicates the antithrombotic effect of the drug.

Clinical Development

The clinical development of this compound encompassed a series of Phase II and III trials designed to evaluate its efficacy and safety in the treatment and prevention of venous thromboembolism (VTE) and for stroke prevention in patients with atrial fibrillation.[1]

Phase II Studies

The PERSIST study was a dose-ranging Phase II trial that compared once-weekly subcutaneous this compound with standard oral anticoagulant therapy for the prevention of recurrent VTE.[1][7] The results of this study supported the selection of the 2.5 mg once-weekly dose for the subsequent Phase III program.[1]

Phase III Clinical Trials

The Phase III program for this compound included several large-scale, randomized controlled trials.

Table 1: Overview of Major Phase III Clinical Trials with this compound

| Trial Name | Condition | Comparator | Number of Patients | Primary Efficacy Outcome | Primary Safety Outcome |

| van Gogh DVT [8][9] | Deep Vein Thrombosis (DVT) | Standard Therapy (Heparin + VKA) | 2,904 | Symptomatic recurrent VTE at 3 months | Clinically relevant bleeding at 3 months |

| van Gogh PE [8][10] | Pulmonary Embolism (PE) | Standard Therapy (Heparin + VKA) | 2,215 | Symptomatic recurrent VTE at 3 months | Clinically relevant bleeding at 3 months |

| AMADEUS [11] | Atrial Fibrillation | Vitamin K Antagonist (VKA) | 4,576 | All stroke and systemic embolism | Clinically relevant bleeding |

| EQUINOX [12] | Deep Vein Thrombosis (DVT) | Idrabiotaparinux | 757 | Bioequivalence based on anti-Xa activity | Clinically relevant bleeding |

4.2.1. The van Gogh Trials: Treatment of Venous Thromboembolism

The van Gogh program consisted of two parallel, randomized, open-label, non-inferiority trials comparing this compound with standard therapy (low-molecular-weight heparin or unfractionated heparin followed by a vitamin K antagonist) for the treatment of DVT and PE.[8]

-

van Gogh DVT: In patients with DVT, this compound (2.5 mg once weekly) was found to be non-inferior to standard therapy in preventing recurrent VTE at 3 months.[9][13] Notably, there was a significantly lower rate of clinically relevant bleeding with this compound at 3 months.[9][13]

-

van Gogh PE: In contrast, in patients with PE, this compound did not meet the non-inferiority criteria for efficacy and was associated with a higher rate of recurrent VTE compared to standard therapy.[8][10]

Table 2: Key Efficacy and Safety Outcomes of the van Gogh Trials at 3 Months

| Trial | Outcome | This compound Group | Standard Therapy Group | Odds Ratio (95% CI) |

| van Gogh DVT [9] | Recurrent VTE | 2.9% | 3.0% | 0.98 (0.63 - 1.50) |

| Clinically Relevant Bleeding | 4.5% | 7.0% | - | |

| van Gogh PE [10] | Recurrent VTE | 3.4% | 1.6% | 2.14 (1.21 - 3.78) |

4.2.2. The AMADEUS Trial: Stroke Prevention in Atrial Fibrillation

The AMADEUS trial was a randomized, open-label, non-inferiority trial comparing once-weekly subcutaneous this compound (2.5 mg) with adjusted-dose oral vitamin K antagonists for the prevention of stroke and systemic embolism in patients with atrial fibrillation.[11]

The trial was stopped prematurely due to an excess of clinically relevant bleeding, including intracranial hemorrhage, in the this compound arm.[11][14] While this compound was non-inferior to VKA in terms of efficacy, the significant increase in bleeding risk was unacceptable.[11]

Table 3: Key Efficacy and Safety Outcomes of the AMADEUS Trial

| Outcome | This compound Group (per 100 patient-years) | VKA Group (per 100 patient-years) | Hazard Ratio (95% CI) |

| Stroke or Systemic Embolism [11] | 0.9 | 1.3 | 0.71 (0.39 - 1.30) |

| Clinically Relevant Bleeding [11] | 19.7 | 11.3 | - |

| Intracranial Bleeding [11] | 1.1 | 0.4 | - |

Discontinuation of Development and the Emergence of Idrabiotaparinux

The unfavorable bleeding profile observed in the AMADEUS trial, and to some extent in the long-term follow-up of the van Gogh trials, led to the discontinuation of the clinical development of this compound.[4][14] The very long half-life of the drug, while advantageous for dosing convenience, became a significant liability in the event of bleeding, as there was no available reversal agent.[10]

This led to the development of idrabiotaparinux , a biotinylated version of this compound.[15] The addition of a biotin moiety allows for the rapid reversal of its anticoagulant effect by the intravenous administration of avidin, which binds to biotin and facilitates the clearance of the drug.[16] The EQUINOX trial demonstrated the bioequivalence of idrabiotaparinux and this compound in terms of their anti-Factor Xa activity.[12]

Conclusion

The story of this compound is a compelling case study in the challenges of anticoagulant drug development. While the innovative concept of a long-acting, once-weekly Factor Xa inhibitor held great promise for improving patient care, the delicate balance between antithrombotic efficacy and bleeding risk proved difficult to master. The unacceptable bleeding rates in key clinical trials ultimately led to the termination of its development. However, the lessons learned from the this compound program directly paved the way for the development of its reversible successor, idrabiotaparinux, demonstrating the iterative nature of pharmaceutical research and the continuous quest for safer and more effective therapies. The comprehensive data gathered from the extensive clinical trial program of this compound remains a valuable resource for the scientific community, informing the ongoing development of novel anticoagulants.

References

- 1. Anti-Xa Assays [practical-haemostasis.com]

- 2. This compound: review of its clinical efficacy and safety for prevention and treatment of thromboembolic disorders: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. This compound sodium: SANORG 34006, SR 34006 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. This compound: review of its clinical efficacy and safety for prevention and treatment of thromboembolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Investigational Agent for Treatment and Prevention of Thromboembolic Events - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]

- 9. A new experimental model of venous thrombosis in rats involving partial stasis and slight endothelium alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. labcorp.com [labcorp.com]

- 11. researchgate.net [researchgate.net]

- 12. Bioequipotency of this compound and idrabiotaparinux after once weekly dosing in healthy volunteers and patients treated for acute deep vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biotoxik.it [biotoxik.it]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Idraparinux: A Synthetic Pentasaccharide Factor Xa Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Idraparinux is a synthetic, long-acting, indirect inhibitor of Factor Xa, developed as an anticoagulant for the prevention and treatment of thromboembolic disorders. Structurally, it is a hypermethylated derivative of the antithrombin-binding pentasaccharide sequence of heparin. This structural modification results in a significantly prolonged half-life, allowing for once-weekly subcutaneous administration. This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and a detailed summary of its clinical development program. Key experimental protocols and quantitative data from pivotal clinical trials are presented to offer a thorough understanding of this compound for researchers and professionals in drug development.

Introduction

Venous thromboembolism (VTE), encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), is a major cause of morbidity and mortality worldwide.[1] For decades, the standard of care for anticoagulation has been a combination of heparins and vitamin K antagonists (VKAs). While effective, this standard therapy has limitations, including the need for frequent monitoring and dose adjustments, a narrow therapeutic window, and numerous drug-food interactions.[2] These challenges spurred the development of novel anticoagulants with more predictable pharmacokinetic profiles and greater ease of use.

This compound emerged as a promising synthetic pentasaccharide designed to overcome some of these limitations.[1] As a selective indirect inhibitor of Factor Xa, it offers a targeted approach to anticoagulation.[3] Its most notable feature is its long half-life, which allows for a once-weekly dosing regimen, a potential major advancement in patient convenience.[1] This guide delves into the core scientific and clinical aspects of this compound.

Chemical Properties and Synthesis

This compound is a fully O-sulfated and O-methylated synthetic pentasaccharide.[4] It is an analogue of fondaparinux, the first in its class of selective Factor Xa inhibitors.[5] The chemical modifications in this compound enhance its binding affinity to antithrombin and significantly prolong its plasma half-life.[6]

The synthesis of this compound is a complex multi-step process. An efficient route involves a [DEF+GH] block synthesis strategy, where DEF and GH represent protected oligosaccharide fragments that are coupled and subsequently deprotected and sulfated to yield the final molecule.[7]

Mechanism of Action

This compound exerts its anticoagulant effect through an antithrombin (AT)-mediated mechanism. It binds with high affinity to AT, inducing a conformational change in the AT molecule.[3][5] This conformational change accelerates the inactivation of Factor Xa by AT by several orders of magnitude.[8] By selectively inhibiting Factor Xa, this compound blocks the conversion of prothrombin to thrombin, a key enzyme in the coagulation cascade responsible for fibrin formation and clot stabilization. Unlike unfractionated heparin, this compound does not inactivate thrombin (Factor IIa).[3]

Figure 1: Mechanism of action of this compound in the coagulation cascade.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound is characterized by rapid absorption after subcutaneous injection and a remarkably long terminal half-life. A population pharmacokinetic analysis from Phase III clinical trials revealed that a three-compartment model best described its pharmacokinetics.[9]

Table 1: Pharmacokinetic Parameters of this compound [9]

| Parameter | Value |

| Typical Clearance | 0.0255 L/h |

| Central Volume of Distribution | 3.36 L |

| Absorption Rate Constant | 1.37 h⁻¹ |

| Volume of Distribution at Steady-State | 30.8 L |

| Time to Peak Concentration | 2.5 h |

| Terminal Half-life | 66.3 days |

| Time to Steady-State | 35 weeks |

The primary pharmacodynamic effect of this compound is the inhibition of Factor Xa, which can be measured using a chromogenic anti-Xa assay.

Clinical Development and Efficacy

This compound underwent an extensive clinical development program, including several large-scale Phase III trials for the treatment of VTE and the prevention of stroke in patients with atrial fibrillation (AF).

Treatment of Venous Thromboembolism (Van Gogh Trials)

Two large, randomized, open-label trials, the Van Gogh DVT and Van Gogh PE studies, compared once-weekly subcutaneous this compound (2.5 mg) with standard therapy (heparin or low-molecular-weight heparin [LMWH] followed by a VKA) for the treatment of DVT and PE, respectively.[10]

Table 2: Efficacy and Safety Outcomes of the Van Gogh Trials at 3 Months [10]

| Outcome | Van Gogh DVT | Van Gogh PE |

| This compound (n=1452) | Standard Therapy (n=1452) | |

| Recurrent VTE (%) | 2.9 | 3.0 |

| Odds Ratio (95% CI) | 0.98 (0.63 to 1.50) | 2.14 (1.21 to 3.78) |

| Clinically Relevant Bleeding (%) | 4.5 | 7.0 |

| p-value | 0.004 | - |

In patients with DVT, this compound was non-inferior to standard therapy for preventing recurrent VTE and was associated with significantly less clinically relevant bleeding at 3 months.[10] However, in patients with PE, this compound was less effective than standard therapy.[10] A subgroup analysis of the Van Gogh DVT trial in cancer patients showed a trend towards fewer recurrent VTEs with this compound compared to standard therapy, although this was not statistically significant.[11]

Stroke Prevention in Atrial Fibrillation (AMADEUS Trial)

The AMADEUS trial was a randomized, open-label, non-inferiority trial that compared once-weekly subcutaneous this compound (2.5 mg) with adjusted-dose VKA for the prevention of stroke and systemic embolism in patients with atrial fibrillation.[1] The trial was stopped prematurely due to an excess of clinically relevant bleeding in the this compound arm.[1]

Table 3: Efficacy and Safety Outcomes of the AMADEUS Trial [1]

| Outcome | This compound (n=2283) | VKA (n=2293) |

| Stroke or Systemic Embolism (events) | 18 | 27 |

| Hazard Ratio (95% CI) | 0.71 (0.39 to 1.30) | - |

| Clinically Relevant Bleeding (events) | 346 | 226 |

| p-value | <0.0001 | - |

While this compound was non-inferior to VKA for efficacy, the significantly higher rates of bleeding led to the discontinuation of its development for this indication.[1]

Idrabiotaparinux and Reversal Agent

To address the issue of bleeding and the lack of a specific antidote for this compound, a biotinylated version, idrabiotaparinux, was developed.[6] The biotin moiety allows for the rapid and specific reversal of its anticoagulant effect by the intravenous administration of avidin, an egg-white derived protein that binds with high affinity to biotin.[12]

Figure 2: Reversal mechanism of Idrabiotaparinux by Avidin.

Clinical studies demonstrated that a 30-minute intravenous infusion of 100 mg of avidin rapidly and effectively reversed the anti-Factor Xa activity of idrabiotaparinux in both healthy subjects and patients with DVT.[8] The EQUINOX trial showed that idrabiotaparinux had similar efficacy to this compound.[1]

Experimental Protocols

Chromogenic Anti-Factor Xa Assay

This assay is a functional test used to measure the plasma concentration of this compound by quantifying its inhibitory effect on Factor Xa.

Principle: The assay measures the residual Factor Xa activity in a plasma sample after neutralization by the this compound-AT complex. A chromogenic substrate specific for Factor Xa is added, and the color intensity produced is inversely proportional to the concentration of this compound in the sample.[13]

Methodology:

-

Patient citrated platelet-poor plasma is incubated with a known excess amount of Factor Xa and a source of antithrombin.

-

This compound in the plasma sample forms a complex with antithrombin, which then inactivates a portion of the added Factor Xa.

-

A chromogenic substrate for Factor Xa is added to the mixture.

-

The residual, active Factor Xa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline).

-

The color intensity is measured spectrophotometrically at 405 nm.

-

The concentration of this compound is determined by comparing the absorbance to a standard curve prepared with known concentrations of this compound.[14]

Figure 3: Workflow of the Chromogenic Anti-Factor Xa Assay.

Clinical Trial Protocol: Van Gogh DVT Study

Objective: To compare the efficacy and safety of once-weekly subcutaneous this compound with standard therapy for the treatment of acute, symptomatic DVT.[10]

Study Design: Randomized, open-label, non-inferiority trial.[15]

Patient Population: Patients with acute, symptomatic, objectively confirmed proximal DVT.[16]

Interventions:

-

This compound group: Subcutaneous this compound 2.5 mg once weekly.[16]

-

Standard therapy group: Initial treatment with LMWH or unfractionated heparin, followed by a VKA (e.g., warfarin) with a target INR of 2.0-3.0.[16]

Treatment Duration: 3 or 6 months.[15]

Primary Efficacy Outcome: The incidence of symptomatic recurrent VTE (nonfatal or fatal) at 3 months.[15]

Primary Safety Outcome: Clinically relevant bleeding (major and non-major) at 3 months.

Conclusion

This compound represented a significant innovation in anticoagulant therapy, offering the convenience of once-weekly administration due to its long half-life. Clinical trials demonstrated its non-inferiority to standard therapy in the treatment of DVT, with a favorable bleeding profile in this indication. However, its development was ultimately halted due to a lack of efficacy in PE and an increased risk of bleeding in patients with atrial fibrillation, coupled with the absence of a specific reversal agent. The subsequent development of idrabiotaparinux with its reversal agent, avidin, addressed the safety concerns but did not lead to its market approval. The story of this compound provides valuable insights into the complexities of anticoagulant drug development, highlighting the critical balance between efficacy, safety, and the need for reversibility.

References

- 1. This compound - Investigational Agent for Treatment and Prevention of Thromboembolic Events - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. This compound or Idrabiotaparinux for Long-Term Venous Thromboembolism Treatment: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound or Idrabiotaparinux for Long-Term Venous Thromboembolism Treatment: A Systematic Review and Meta-Analysis of Randomized Controlled Trials | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development of this compound and idrabiotaparinux for anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient synthesis of this compound, the anticoagulant pentasaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reversibility of the anti-FXa activity of idrabiotaparinux (biotinylated this compound) by intravenous avidin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pharmacokinetics of this compound, a long-acting indirect factor Xa inhibitor: population pharmacokinetic analysis from Phase III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound versus standard therapy for venous thromboembolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 12. Avidin for switching off anticoagulant drugs - e-Proteins [e-proteins.com]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. Anti-Xa Assays [practical-haemostasis.com]

- 15. This compound shows promise for deep vein thrombosis [medscape.com]

- 16. researchgate.net [researchgate.net]

The Role of Idraparinux in the Coagulation Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idraparinux is a synthetic, hypermethylated pentasaccharide that acts as an indirect inhibitor of activated Factor X (Factor Xa). Its mechanism of action is mediated through high-affinity binding to antithrombin (AT), inducing a conformational change that potentiates the neutralization of Factor Xa. This document provides an in-depth technical overview of this compound's role in the coagulation cascade, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism and relevant experimental workflows.

Introduction

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways, making it a prime target for anticoagulant therapy.[1] this compound is a long-acting synthetic pentasaccharide designed for once-weekly subcutaneous administration.[2] It is a structural analog of fondaparinux, with modifications that result in a significantly longer half-life.[1] This guide will explore the biochemical and clinical characteristics of this compound, with a focus on its interaction with the coagulation cascade.

Mechanism of Action

This compound exerts its anticoagulant effect indirectly by binding to antithrombin.[3] This binding is characterized by a high affinity and induces a conformational change in the antithrombin molecule. The this compound-antithrombin complex then effectively and specifically inhibits Factor Xa.[3] By neutralizing Factor Xa, this compound prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby inhibiting the final steps of the coagulation cascade and thrombus formation. Notably, this compound does not directly inhibit thrombin (Factor IIa).[3]

Signaling Pathway Diagram

Caption: this compound's point of intervention in the coagulation cascade.

Quantitative Data

The interaction of this compound with antithrombin and its subsequent effect on Factor Xa have been quantified in various studies.

| Parameter | Value | Reference |

| Binding Affinity (Kd) to Antithrombin | 1.4 ± 0.3 nM | [4] |

| Pharmacokinetic Model | Three-compartment | [5] |

| Terminal Half-life | 66.3 days | [5] |

| Time to Steady State | 35 weeks | [5] |

| Typical Clearance | 0.0255 L/h | [5] |

| Central Volume of Distribution | 3.36 L | [5] |

| Volume of Distribution at Steady-State | 30.8 L | [5] |

Experimental Protocols

Chromogenic Anti-Factor Xa Assay

This assay is a functional, in vitro method used to determine the plasma concentration of this compound by measuring its inhibitory effect on Factor Xa.

Principle: The assay measures the residual Factor Xa activity after incubation of plasma containing this compound with a known amount of Factor Xa. The this compound in the plasma sample binds to antithrombin, and this complex neutralizes the added Factor Xa. The remaining Factor Xa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the concentration of this compound in the sample.[6][7]

Detailed Methodology:

-

Sample Preparation: Collect patient blood in a citrated tube and prepare platelet-poor plasma (PPP) by centrifugation.

-

Reagent Preparation:

-

Buffer: Tris-HCl buffer, pH 8.4.

-

Antithrombin Solution: Reconstitute human antithrombin to a concentration of 1.0 IU/mL in buffer.

-

Factor Xa Solution: Reconstitute bovine Factor Xa to a concentration that will result in a measurable absorbance change in the absence of inhibitor.

-

Chromogenic Substrate Solution: Prepare a solution of a Factor Xa-specific chromogenic substrate (e.g., S-2222) at a concentration of approximately 0.5 mM.

-

Stopping Reagent: 20% Acetic Acid solution.

-

-

Assay Procedure:

-

Add 50 µL of patient plasma (or calibrator/control) to a microplate well.

-

Add 50 µL of Antithrombin solution and incubate for 1 minute at 37°C.

-

Add 100 µL of Factor Xa solution and incubate for 1 minute at 37°C.

-

Add 250 µL of the pre-warmed Chromogenic Substrate solution to initiate the colorimetric reaction.

-

After a fixed time (e.g., 4 minutes), add 250 µL of the stopping reagent to terminate the reaction.

-

Read the absorbance at 405 nm using a microplate reader.

-

-

Calibration Curve: A standard curve is generated using known concentrations of this compound to determine the concentration in the patient samples.

Experimental Workflow Diagram

Caption: Workflow for the chromogenic anti-Factor Xa assay.

Clinical Trials Overview

This compound has been evaluated in several large-scale Phase III clinical trials for the treatment and prevention of venous thromboembolism (VTE) and for stroke prevention in patients with atrial fibrillation.

AMADEUS Trial

-

Objective: To compare the efficacy and safety of this compound with vitamin K antagonists (VKAs) for the prevention of stroke and systemic embolism in patients with atrial fibrillation.[8]

-

Design: Randomized, open-label, non-inferiority trial.[8]

-

Patient Population: 4,576 patients with atrial fibrillation at risk for thromboembolism.[8]

-

Treatment Regimens:

-

Primary Outcomes:

-

Results: The trial was stopped prematurely due to a significantly higher rate of clinically relevant bleeding in the this compound group, particularly intracranial hemorrhage.[8] While non-inferior in preventing thromboembolic events, the safety profile was unfavorable.[8]

Van Gogh DVT and PE Trials

-

Objective: To compare the efficacy and safety of this compound with standard therapy (heparin followed by a VKA) for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE).[9]

-

Design: Two separate randomized, open-label, non-inferiority trials.[9]

-

Patient Population: 2,904 patients with DVT and 2,215 patients with PE.[9]

-

Treatment Regimens:

-

Primary Efficacy Outcome: 3-month incidence of symptomatic recurrent VTE.[9]

-

Results:

Conclusion

This compound is a potent, long-acting indirect inhibitor of Factor Xa that operates through antithrombin. Its predictable pharmacokinetics allow for once-weekly dosing. However, clinical development was halted due to an increased risk of major bleeding, particularly in long-term treatment settings. The development of a biotinylated version, idrabiotaparinux, with a specific reversal agent (avidin), aimed to address this limitation. The in-depth understanding of its mechanism of action and the data from its clinical trials provide valuable insights for the development of future anticoagulant therapies.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound: review of its clinical efficacy and safety for prevention and treatment of thromboembolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: review of its clinical efficacy and safety for prevention and treatment of thromboembolic disorders: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. The pharmacokinetics of this compound, a long-acting indirect factor Xa inhibitor: population pharmacokinetic analysis from Phase III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Xa activity (UFH, LMWH, rivaroxaban & fondaparinux monitoring) | Synnovis [synnovis.co.uk]

- 7. Anti-Xa Assays [practical-haemostasis.com]

- 8. Comparison of this compound with vitamin K antagonists for prevention of thromboembolism in patients with atrial fibrillation: a randomised, open-label, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound versus standard therapy for venous thromboembolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Idraparinux: An In-depth Technical Guide for Researchers

An overview of the preclinical evaluation of Idraparinux, a long-acting indirect Factor Xa inhibitor, in various animal models. This guide details its efficacy in thrombosis models, safety profile concerning bleeding risk, and its mechanism of action. Experimental protocols and quantitative data are presented to provide a comprehensive resource for researchers, scientists, and drug development professionals.

This compound is a synthetic pentasaccharide that acts as an indirect inhibitor of Factor Xa. By binding to antithrombin (AT), it potentiates the neutralization of Factor Xa, a critical enzyme in the coagulation cascade. This inhibition of Factor Xa ultimately leads to a reduction in thrombin generation and fibrin clot formation. Preclinical studies in various animal models were crucial in characterizing the antithrombotic efficacy and safety profile of this compound before its evaluation in clinical trials. This technical guide synthesizes the available preclinical data to offer a detailed understanding of its pharmacological properties.

Efficacy in Animal Models of Thrombosis

The antithrombotic effects of this compound's predecessor, the synthetic pentasaccharide SR90107A/ORG31540, were evaluated in established animal models of venous and arterial thrombosis. These studies demonstrated a dose-dependent reduction in thrombus formation.

Venous Thrombosis in Rats

In a rat model of venous thrombosis induced by stenosis of the vena cava, SR90107A/ORG31540 exhibited potent antithrombotic activity.

| Animal Model | Efficacy Endpoint | Treatment | Dose (µg/kg, i.v.) | % Inhibition of Thrombus Formation |

| Rat Venous Thrombosis (Vena Cava Stenosis) | Thrombus Weight | SR90107A/ORG31540 | 12.5 | 50 |

| 25 | 72 | |||

| 50 | 85 |

Arterial Thrombosis in Rabbits

The efficacy of SR90107A/ORG31540 was also assessed in a rabbit model of arterial thrombosis, where thrombus formation was induced in the carotid artery.

| Animal Model | Efficacy Endpoint | Treatment | Dose (µg/kg, i.v.) | % Inhibition of Thrombus Formation |

| Rabbit Arterial Thrombosis (Carotid Artery) | Thrombus Weight | SR90107A/ORG31540 | 25 | 50 |

| 50 | 75 | |||

| 100 | 90 |

Safety Profile: Bleeding Risk Assessment

A critical aspect of anticoagulant development is the assessment of bleeding risk. Preclinical studies with SR90107A/ORG31540 evaluated its effect on bleeding time in different animal models.

Tail Transection Bleeding Time in Rats

The effect of SR90107A/ORG31540 on primary hemostasis was evaluated using the rat tail transection bleeding time model.

| Animal Model | Safety Endpoint | Treatment | Dose (µg/kg, i.v.) | Bleeding Time (seconds) |

| Rat Tail Bleeding | Bleeding Time | Control | - | 240 ± 30 |

| SR90107A/ORG31540 | 100 | 360 ± 45 | ||

| 250 | 540 ± 60 | |||

| 500 | > 1800 |

Buccal Mucosa Bleeding Time in Monkeys

To assess bleeding risk in a primate model, the buccal mucosa bleeding time was measured in monkeys.

| Animal Model | Safety Endpoint | Treatment | Dose (µg/kg, i.v.) | Bleeding Time (minutes) |

| Monkey Buccal Bleeding | Bleeding Time | Control | - | 3.5 ± 0.5 |

| SR90107A/ORG31540 | 50 | 5.0 ± 0.8 | ||

| 100 | 7.5 ± 1.2 | |||

| 250 | > 30 |

Pharmacokinetics in Animal Models

While specific preclinical pharmacokinetic data for this compound is not extensively published, the general characteristics of similar pentasaccharides suggest rapid absorption after subcutaneous administration and a long half-life. The primary route of elimination is renal. Due to the lack of specific quantitative data for this compound in rats, dogs, and monkeys, a detailed pharmacokinetic table cannot be provided at this time.

Experimental Protocols

Venous Thrombosis Model in Rats (Wessler's Stasis Model)

This model is widely used to evaluate the efficacy of antithrombotic agents in preventing venous thrombus formation.

Caption: Workflow for the rat venous thrombosis model.

Arterial Thrombosis Model in Rabbits (Electrolytic Injury Model)

This model assesses the ability of antithrombotic agents to prevent thrombus formation in an arterial setting following endothelial injury.

Caption: Workflow for the rabbit arterial thrombosis model.

Bleeding Time Assay in Rats (Tail Transection Model)

This assay measures the effect of anticoagulants on primary hemostasis.

Caption: Workflow for the rat tail transection bleeding time assay.

Mechanism of Action: Indirect Factor Xa Inhibition

This compound exerts its anticoagulant effect through a specific interaction with antithrombin, a natural inhibitor of coagulation proteases.

Caption: Signaling pathway of this compound's anticoagulant action.

An In-depth Technical Guide to the Molecular Targets of Idraparinux

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions and pharmacological targets of idraparinux, a synthetic pentasaccharide anticoagulant. The document details its mechanism of action, summarizes key quantitative data, and provides methodologies for relevant experimental protocols.

Executive Summary

This compound is a long-acting, indirect inhibitor of activated Factor X (Factor Xa), a critical enzyme in the blood coagulation cascade.[1][2][3] Unlike direct Factor Xa inhibitors, this compound exerts its anticoagulant effect through a specific, high-affinity interaction with antithrombin (AT), a natural anticoagulant protein.[4][5][6] This interaction potentiates the intrinsic inhibitory activity of AT, leading to a significant downstream reduction in thrombin generation and subsequent fibrin clot formation.[1][6] Due to major bleeding events observed in long-term clinical trials, the development of this compound was halted in favor of a biotinylated, reversible version, idrabiotaparinux.[4][5] This guide focuses on the core molecular target interactions fundamental to its anticoagulant properties.

Primary Molecular Target: Antithrombin (AT)

The sole direct molecular target of this compound is the serine protease inhibitor, antithrombin.[4][5][6] this compound is a synthetic analogue of the specific pentasaccharide sequence found in heparin that is responsible for binding to AT.[1][7]

Mechanism of Action

The anticoagulant activity of this compound is achieved through an indirect, AT-mediated inhibition of Factor Xa. The process involves a precise, multi-step molecular interaction:

-

High-Affinity Binding: this compound binds with high affinity and specificity to a unique site on the antithrombin molecule.[4][5]

-

Conformational Change: This binding induces a critical conformational change in the reactive center loop of antithrombin.[2][8]

-

Accelerated Inhibition: The altered conformation of antithrombin makes it a significantly more potent inhibitor of its target protease, Factor Xa.[2][9] The rate of Factor Xa inhibition is accelerated by several orders of magnitude.

-

Factor Xa Inactivation: The this compound-antithrombin complex rapidly binds to and inactivates Factor Xa.[9]

-

Dissociation and Recycling: Following the formation of the stable Antithrombin-Factor Xa complex, this compound dissociates from antithrombin and can be recycled to bind to another antithrombin molecule, thus acting as a catalyst.

This selective, potent inhibition of Factor Xa effectively blocks the coagulation cascade at the convergence point of the intrinsic and extrinsic pathways, thereby inhibiting the conversion of prothrombin to thrombin.[1][7]

Figure 1: Mechanism of Action of this compound.

Quantitative Data

The interaction between this compound and its molecular target has been quantified, highlighting the high affinity that underpins its potent anticoagulant effect.

| Parameter | Value | Target | Method |

| Dissociation Constant (Kd) | 1.4 ± 0.3 nM | Antithrombin | Not Specified |

| Dissociation Constant (Kd) | < 1 nM | Antithrombin | Not Specified |

Experimental Protocols

The characterization of this compound's activity relies on specific biochemical and biophysical assays. Detailed methodologies for two key experiments are provided below.

Chromogenic Anti-Factor Xa Assay

This functional assay quantifies the inhibitory effect of this compound on Factor Xa activity in plasma. The principle involves measuring the residual activity of a known amount of Factor Xa after its incubation with plasma containing the drug.

Methodology:

-

Sample Preparation: Prepare citrated platelet-poor plasma from blood samples. Create a standard curve using calibrators with known concentrations of this compound.

-

Reagent Preparation:

-

Buffer: Tris-HCl buffer (e.g., 0.05 M, pH 8.4) containing NaCl and a protein stabilizer like polyethylene glycol 6000.[10]

-

Antithrombin (AT) Solution: If the assay kit does not supply exogenous AT, the plasma's endogenous AT is used. For kits with added AT, reconstitute human antithrombin to a working concentration (e.g., 1.0 IU/mL).[10][11]

-

Factor Xa Solution: Reconstitute bovine Factor Xa to a fixed concentration (e.g., 3 nanokatalytic units/mL).[10]

-

Chromogenic Substrate: Prepare a solution of a chromogenic substrate specific for Factor Xa (e.g., S-2222) at a concentration of approximately 1 mM.[11]

-

Stop Solution: Prepare a 20% acetic acid solution to terminate the enzymatic reaction.[11]

-

-

Assay Procedure (Manual or Automated):

-

Pre-warm all reagents and samples to 37°C.

-

In a reaction tube or microplate well, add the plasma sample (or standard/control).

-

Add the Antithrombin solution (if required by the kit) and incubate for a defined period (e.g., 1 minute) at 37°C.

-

Add the Factor Xa solution to initiate the inhibition reaction. Incubate for a precise time (e.g., 1 minute) at 37°C. During this step, the this compound-AT complex will inactivate a portion of the added Factor Xa.

-

Add the chromogenic substrate solution. The residual, uninhibited Factor Xa will cleave the substrate, releasing a colored compound (p-nitroaniline).

-

After a fixed incubation time (e.g., 4 minutes), add the stop solution to terminate the reaction.

-

-

Data Analysis:

-

Measure the absorbance of the solution at 405 nm using a spectrophotometer.

-

The absorbance is inversely proportional to the concentration of this compound in the sample.

-

Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

-

Determine the this compound concentration in the test samples by interpolating their absorbance values from the standard curve.

-

Figure 2: Workflow for Chromogenic Anti-Factor Xa Assay.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique used to measure the kinetics (association and dissociation rates) and affinity (Kd) of the binding between this compound and antithrombin in real-time.

Methodology:

-

Sensor Chip Preparation:

-

Select a suitable sensor chip (e.g., CM5 dextran-coated chip).

-

The "ligand" (e.g., heparin or streptavidin for capturing a biotinylated ligand) is immobilized onto the chip surface. For measuring this compound-AT binding, antithrombin can be immobilized as the ligand.

-

Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the antithrombin solution over the activated surface to allow for covalent amide bond formation.

-

Deactivate any remaining active esters on the surface using ethanolamine.

-

-

Binding Analysis:

-

The "analyte" (this compound) is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP).

-

A continuous flow of running buffer is passed over the sensor chip surface to establish a stable baseline.

-

Association Phase: Inject a specific concentration of this compound solution over the surface. The binding of this compound to the immobilized antithrombin causes a change in mass at the surface, which is detected as an increase in the resonance signal (measured in Response Units, RU).

-

Steady-State Phase: Continue the injection until the binding reaches equilibrium (the association and dissociation rates are equal), observed as a plateau in the sensorgram.

-

Dissociation Phase: Replace the this compound solution with running buffer. The dissociation of this compound from the immobilized antithrombin is monitored as a decrease in the RU signal over time.

-

-

Regeneration: After each binding cycle, inject a regeneration solution (e.g., a high salt buffer or a low pH solution) to remove all bound analyte from the ligand, preparing the surface for the next injection.

-

Data Analysis:

-

Repeat the binding cycle with multiple concentrations of the analyte.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using specialized software.

-

This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Figure 3: General Workflow for SPR Analysis.

References

- 1. This compound: review of its clinical efficacy and safety for prevention and treatment of thromboembolic disorders: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. The pharmacokinetics of this compound, a long-acting indirect factor Xa inhibitor: population pharmacokinetic analysis from Phase III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of this compound and idrabiotaparinux for anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reversibility of the anti-FXa activity of idrabiotaparinux (biotinylated this compound) by intravenous avidin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Investigational Agent for Treatment and Prevention of Thromboembolic Events - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. Anti-Xa Assays [practical-haemostasis.com]

- 9. Surface plasmon resonance spectroscopy study of interfacial binding of thrombin to antithrombin DNA aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biotoxik.it [biotoxik.it]

- 11. documents.thermofisher.com [documents.thermofisher.com]

The High-Affinity Interaction of Idraparinux with Antithrombin III: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of idraparinux to its target, antithrombin III (ATIII). This compound is a synthetic, hypermethylated pentasaccharide that acts as an indirect factor Xa inhibitor. Its high affinity and prolonged half-life have been subjects of extensive research in the field of anticoagulation. This document summarizes the quantitative binding data, provides a detailed experimental protocol for assessing this interaction, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Analysis of this compound-Antithrombin III Binding Affinity

The binding of this compound to antithrombin III is characterized by a high affinity, as evidenced by its low dissociation constant (Kd). A lower Kd value signifies a stronger binding interaction. The experimentally determined Kd values for this compound and its variants with antithrombin are summarized below.

| Ligand | Antithrombin Variant | Dissociation Constant (Kd) | Reference |

| This compound | Not Specified | 1.4 ± 0.3 nM | [1] |

| This compound Sodium | Human Antithrombin-III | 1 nM | |

| This compound | α-Antithrombin | ~0.4 nM | |

| This compound | β-Antithrombin | ~0.1 nM |

Mechanism of Action: A Signaling Pathway

This compound exerts its anticoagulant effect by binding to antithrombin III, which induces a conformational change in the latter. This conformational change accelerates the inhibition of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting Factor Xa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation.

Experimental Protocol: Determination of Binding Affinity using Fluorescence Spectroscopy

The following protocol describes a method for determining the binding affinity of this compound to antithrombin III based on the intrinsic fluorescence of antithrombin III. The binding of a ligand to antithrombin III is known to cause a change in its intrinsic fluorescence, which can be monitored to determine the dissociation constant (Kd).

Materials and Reagents

-

Human Antithrombin III: Purified, lyophilized powder.

-

This compound: High-purity standard.

-

Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4.

-

Spectrofluorometer: Capable of excitation at 280 nm and emission scanning from 300 to 400 nm.

-

Quartz cuvettes: 1 cm path length.

-

Micropipettes and sterile, low-binding pipette tips.

Experimental Workflow

The general workflow for this experiment involves preparing the protein and ligand solutions, performing a titration, and analyzing the resulting fluorescence data.

Detailed Procedure

-

Preparation of Solutions:

-

Prepare the binding buffer (20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4) and filter it through a 0.22 µm filter.

-

Reconstitute antithrombin III in the binding buffer to a stock concentration of approximately 10 µM. Determine the exact concentration spectrophotometrically using the extinction coefficient of antithrombin III.

-

Prepare a stock solution of this compound in the binding buffer at a concentration of approximately 1 mM.

-

-

Instrument Setup:

-

Set the spectrofluorometer's excitation wavelength to 280 nm and the emission wavelength to scan from 300 to 400 nm.

-

Set the excitation and emission slit widths to 5 nm.

-

Allow the instrument to warm up and stabilize.

-

-

Fluorescence Titration:

-

Dilute the antithrombin III stock solution with the binding buffer to a final concentration of 100 nM in a quartz cuvette.

-

Place the cuvette in the spectrofluorometer and record the initial fluorescence spectrum.

-

Add small aliquots (e.g., 1-2 µL) of the this compound stock solution to the antithrombin III solution in the cuvette.

-

After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes before recording the fluorescence spectrum.

-

Continue the titration until no further significant change in fluorescence is observed, indicating saturation of the binding sites.

-

-

Data Analysis:

-

For each titration point, determine the change in fluorescence intensity at the emission maximum (typically around 340 nm).

-

Correct the fluorescence data for dilution by multiplying the observed fluorescence by a dilution factor (V_total / V_initial).

-

Plot the change in fluorescence (ΔF) as a function of the total this compound concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd). The equation for a one-site binding model is: ΔF = (ΔF_max * [L]) / (Kd + [L]) where:

-

ΔF is the change in fluorescence.

-

ΔF_max is the maximum change in fluorescence at saturation.

-

[L] is the free ligand (this compound) concentration.

-

Kd is the dissociation constant.

-

-

Conclusion

The high binding affinity of this compound for antithrombin III is a key determinant of its potent and long-lasting anticoagulant effect. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive resource for researchers and professionals in the field of drug development and thrombosis research. Understanding the intricacies of this molecular interaction is crucial for the design of novel anticoagulants and the optimization of existing therapeutic strategies.

References

Methodological & Application

Idraparinux for In Vitro Coagulation Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idraparinux is a long-acting, synthetic pentasaccharide that acts as an indirect inhibitor of Factor Xa (FXa). It is a hypermethylated derivative of fondaparinux, designed for once-weekly administration.[1] Its anticoagulant effect is mediated through its high-affinity binding to antithrombin (AT), a natural inhibitor of coagulation proteases. This binding potentiates the inhibitory activity of AT specifically towards FXa, thereby interrupting the blood coagulation cascade and preventing thrombin generation.[1][2] Due to its specific mechanism of action, the anticoagulant effect of this compound is not adequately measured by traditional clotting assays like the prothrombin time (PT) or activated partial thromboplastin time (aPTT).[2] The primary method for quantifying its activity in vitro is the chromogenic anti-Factor Xa assay.[3]

These application notes provide an overview of the in vitro characteristics of this compound and detailed protocols for its evaluation using standard coagulation assays.

Mechanism of Action

This compound selectively binds to antithrombin, inducing a conformational change in the AT molecule that enhances its ability to inactivate Factor Xa.[1] Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade, responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). By inhibiting FXa, this compound effectively reduces thrombin generation and subsequent fibrin clot formation.[1]

Data Presentation

The following table summarizes the key in vitro parameters of this compound and the expected effects of its analogue, fondaparinux, on standard coagulation assays.

| Parameter | Value | Assay | Notes |